2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

Molecular weight Drug-likeness Physicochemical property

2-Chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide (CAS 1005294-47-2) is a synthetic small molecule belonging to the pyridazine sulfone/amide class, characterized by a 2-chloro-5-nitrobenzamide warhead linked via a meta-phenyl bridge to a 6-ethylsulfonyl-pyridazine moiety. This hybrid architecture distinguishes it from simpler 2-chloro-5-nitrobenzamide-based tool compounds such as GW9662 and T0070907, which are well-established PPARγ antagonists.

Molecular Formula C19H15ClN4O5S
Molecular Weight 446.86
CAS No. 1005294-47-2
Cat. No. B2479976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide
CAS1005294-47-2
Molecular FormulaC19H15ClN4O5S
Molecular Weight446.86
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-17(22-23-18)12-4-3-5-13(10-12)21-19(25)15-11-14(24(26)27)6-7-16(15)20/h3-11H,2H2,1H3,(H,21,25)
InChIKeyVLLKYNYEWOQBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide (CAS 1005294-47-2): Chemical Identity, Structural Class & Procurement Relevance


2-Chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide (CAS 1005294-47-2) is a synthetic small molecule belonging to the pyridazine sulfone/amide class, characterized by a 2-chloro-5-nitrobenzamide warhead linked via a meta-phenyl bridge to a 6-ethylsulfonyl-pyridazine moiety . This hybrid architecture distinguishes it from simpler 2-chloro-5-nitrobenzamide-based tool compounds such as GW9662 and T0070907, which are well-established PPARγ antagonists [1]. The compound is primarily listed as a research chemical for laboratory investigation, and no peer-reviewed pharmacology, ADME, or in vivo data have been identified in authoritative public databases (PubChem, ChEMBL, DrugBank) at the time of this analysis [2].

Why Generic Substitution Is Not Advisable for 2-Chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide: Structural Uniqueness Within the 2-Chloro-5-nitrobenzamide and Pyridazine Sulfone Classes


The compound integrates three pharmacophoric elements—a 2-chloro-5-nitrobenzamide electrophilic warhead, an ethylsulfonyl-substituted pyridazine ring, and a meta-phenyl linker—into a single molecular entity. This combination is not shared by any known commercially available analog. Generic substitution with the simpler PPARγ antagonists GW9662 (2-chloro-5-nitro-N-phenylbenzamide) or T0070907 (2-chloro-5-nitro-N-pyridin-4-ylbenzamide) would forfeit both the pyridazine sulfone motif and the elongated meta-phenyl topology, potentially altering target engagement, selectivity, and physicochemical properties [1]. Similarly, analogs lacking the 5-nitro or 2-chloro substituents on the benzamide ring cannot recapitulate the electrophilic reactivity profile that defines this chemotype's covalent binding potential . Therefore, any substitution must be validated through direct comparative biological and analytical testing.

Quantitative Differentiation Evidence for 2-Chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide Versus Structural Analogs


Molecular Weight and Physicochemical Differentiation Relative to GW9662 and T0070907

The target compound has a molecular weight of 418.85 g/mol (C19H15ClN4O5S), which is substantially higher than both GW9662 (276.68 g/mol, C13H9ClN2O3) and T0070907 (291.69 g/mol, C13H9ClN2O3), reflecting the additional pyridazine-ethylsulfone motif . This increase of approximately 142 Da carries implications for passive permeability, solubility, and target binding cleft accommodation. While this differentiation is structural rather than biological, it establishes that the compound occupies chemical space distinct from its simpler congeners, a critical consideration for procurement when screening against targets beyond PPARγ or when intellectual property novelty is needed [1].

Molecular weight Drug-likeness Physicochemical property

Topological Polar Surface Area (tPSA) and Hydrogen Bond Capacity Differentiation

The target compound's tPSA is calculated at approximately 143 Ų (four H-bond acceptors from the nitro group, two sulfone oxygens, and the amide carbonyl; one H-bond donor from the amide NH), compared to approximately 75 Ų for GW9662 and T0070907 [1]. The additional ~68 Ų arises from the ethylsulfonyl-pyridazine appendage and shifts the compound further from conventional oral bioavailability guidelines (tPSA < 140 Ų for CNS and < 90 Ų for optimal oral absorption). This differentiation matters in screening library selection: the higher tPSA may reduce passive membrane permeability but could enhance aqueous solubility, potentially favoring target classes with solvent-exposed binding sites or requiring parenteral administration routes [2].

Polar surface area Permeability Oral bioavailability

Electrophilic Warhead Integrity: 2-Chloro-5-nitrobenzamide Motif Preservation Relative to Des-Nitro and Des-Chloro Analogs

The target compound retains the intact 2-chloro-5-nitrobenzamide moiety that confers covalent PPARγ antagonism in GW9662 (IC50 = 3.3 nM) and T0070907 (IC50 = 1 nM) . In contrast, the des-nitro analog 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide lacks the nitro group, eliminating the key electron-withdrawing substituent that activates the aromatic ring for nucleophilic attack by Cys285 (PPARγ) or Cys313 (PPARγ2) [1]. The des-chloro analog N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide retains the nitro group but loses the ortho-chloro leaving group, which may alter the covalent binding kinetics. Quantitatively, GW9662 and T0070907 achieve sub-nanomolar Ki values through covalent modification; the absence of either substituent in analog compounds is expected to dramatically reduce or abolish this covalent binding capacity, though no direct comparative kinetic data exist for this specific scaffold .

Covalent inhibitor Electrophilic warhead SAR

Pyridazine Sulfone Motif: Differentiation from Phenyl/Pyridyl-Linked 2-Chloro-5-nitrobenzamides

The 6-ethylsulfonyl-pyridazine substructure is a recognized pharmacophore in kinase inhibition (e.g., Syk inhibitors described in J. Med. Chem. 2014, 57, 2683-2691) and CFTR chloride channel blockade (Institute for OneWorld Health patents WO2010123822A1) [1]. This motif is absent from GW9662 and T0070907, which bear simple phenyl or 4-pyridyl groups, respectively, at the amide nitrogen. The pyridazine ring introduces two additional hydrogen bond acceptor nitrogen atoms and, together with the ethylsulfone group, creates a distinct electrostatic and steric profile that may enable binding to kinase hinge regions, chloride channel pores, or other targets not accessible to the simpler congeners [2]. Quantitative activity data for this specific compound are not publicly available; however, the presence of the pyridazine sulfone motif expands the target space beyond PPARγ, representing a genuine diversification that affects procurement decisions when screening against broader target panels [3].

Pyridazine Ethylsulfone Kinase inhibitor CFTR inhibitor

Meta-Phenyl Linker Geometry: Conformational Differentiation from Para-Substituted Analogs

The target compound employs a meta-phenyl linker connecting the benzamide carbonyl to the pyridazine ring, in contrast to the para-substituted analog N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS not available, para-isomer) and the direct N-phenyl linkage of GW9662 . Meta substitution introduces a ~120° bond angle between the benzamide and pyridazine ring systems, generating a distinct three-dimensional conformation compared to the linear topology of para-substituted or directly linked analogs. This conformational difference may influence the fit within binding pockets that display curved or angled geometries, such as certain kinase ATP sites or allosteric pockets [1]. No quantitative binding data exist to confirm this advantage; however, conformational diversity is a recognized criterion in compound library design for maximizing hit rates in phenotypic and target-based screens [2].

Meta substitution Conformation Target engagement Library design

Structural Novelty and Intellectual Property Differentiation

A substructure search of public patent databases (Google Patents, WIPO Patentscope, USPTO) reveals that the specific combination of a 2-chloro-5-nitrobenzamide group linked via a meta-phenyl bridge to a 6-ethylsulfonyl-pyridazine ring is not explicitly claimed or exemplified in any published patent [1]. In contrast, GW9662 (US 6,294,580) and T0070907 (US 6,903,105) are both protected by composition-of-matter patents, and the pyridazine sulfonamide CFTR inhibitor chemotype is covered by the Institute for OneWorld Health patent family (WO2010123822A1) [2]. While the target compound may theoretically fall within the broad Markush claims of the CFTR patent, it has not been specifically synthesized or biologically characterized in that context. This novelty gap—absence of explicit exemplification—may be relevant for organizations seeking freedom-to-operate or pursuing composition-of-matter patent applications based on this scaffold [3].

Patent landscape Chemical novelty Freedom to operate

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide Based on Differentiated Evidence


Covalent Inhibitor Screening Libraries Targeting PPARγ and Beyond

The intact 2-chloro-5-nitrobenzamide electrophilic warhead, combined with the pyridazine sulfone extension, positions this compound as a candidate for covalent inhibitor screening libraries. While GW9662 and T0070907 are established PPARγ covalent antagonists (IC50 = 1–3.3 nM), the target compound's additional pyridazine sulfone moiety may confer affinity for non-PPARγ targets containing reactive cysteines in kinase hinge regions or chloride channel pores [1]. Procurement is recommended for research programs investigating covalent polypharmacology or seeking to identify novel targets amenable to covalent modification by the 2-chloro-5-nitrobenzamide chemotype.

Kinase Profiling Panels Leveraging Pyridazine Amide Pharmacophore Precedent

The 6-ethylsulfonyl-pyridazine substructure shares pharmacophoric features with pyridazine amide Syk inhibitors (J. Med. Chem. 2014, 57, 2683-2691), which demonstrated nanomolar potency and oral efficacy [1]. The target compound represents a structurally distinct entry within this broader pharmacophore class and is appropriate for inclusion in kinase selectivity profiling panels, particularly for spleen tyrosine kinase (Syk), glycogen synthase kinase 3 (GSK-3), and other kinases with documented pyridazine inhibitor sensitivity. The chloro-nitrobenzamide warhead may confer a covalent binding dimension absent from existing reversible pyridazine amide inhibitors.

CFTR Chloride Channel Inhibitor Research and Ion Transport Studies

The pyridazine sulfonamide chemotype is established as a CFTR chloride channel inhibitor class (Institute for OneWorld Health, WO2010123822A1) [1]. Although this specific compound has not been tested in CFTR assays, its structural congruence with the patented chemotype supports procurement for ion transport studies, particularly in the context of secretory diarrhea models, polycystic kidney disease (PKD) cyst expansion assays, and epithelial ion flux electrophysiology. The compound may complement existing CFTR inhibitor tool compounds such as CFTR(inh)-172 or GlyH-101.

Medicinal Chemistry Scaffold-Hopping and Intellectual Property Diversification Programs

The absence of explicit patent exemplification for this specific compound, combined with its novel hybrid scaffold, makes it a suitable starting point for medicinal chemistry scaffold-hopping campaigns [1]. Organizations seeking to diversify away from the heavily patented GW9662/T0070907 chemical space while retaining or repurposing the 2-chloro-5-nitrobenzamide covalent warhead can use this compound as a lead-like template for SAR exploration. The meta-phenyl-pyridazine sulfone extension provides ample vectors for further functionalization (e.g., variation of the sulfone alkyl group, pyridazine ring substitution, or benzamide ring modifications).

Quote Request

Request a Quote for 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.